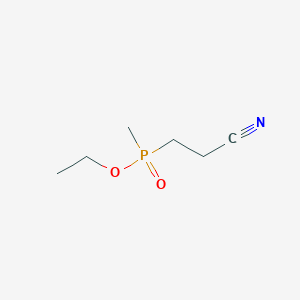






|
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([O:7][P:8]([CH3:10])[OH:9])[CH3:6]>>[C:1]([CH2:2][CH2:3][P:8]([CH3:10])(=[O:9])[O:7][CH2:5][CH3:6])#[N:4]
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
|
Name
|
methanephosphonous monoethylester
|
|
Quantity
|
3 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(O)C
|


|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring and under an inert-gas atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
The excess monoester is then distilled off at 0.4 mbar
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled
|
|
Type
|
CUSTOM
|
|
Details
|
at 142-143° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCP(OCC)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 330 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |